Evidence 1: Potent DPP-IV and Neprilysin (NEP) Dual Inhibition for Hypoglycemic Applications
In standardized in vitro enzyme inhibition assays, the target compound at 20 mg/mL inhibited DPP-IV by 82.78% and NEP by 84.72% [1]. This dual inhibition profile is functionally distinct from most single-target clinical DPP-IV inhibitors. In comparison, specific synthesized peptides from the same study, such as PDDFNPS, showed only 56.43% DPP-IV inhibition at a much lower concentration (1 mmol/L), but the target compound's multi-enzyme inhibition at a higher concentration suggests a unique mechanism as a chemical probe [1].
| Evidence Dimension | Enzymatic Inhibition |
|---|---|
| Target Compound Data | DPP-IV: 82.78% ± 1.55%; NEP: 84.72% ± 1.14% |
| Comparator Or Baseline | Peptide PDDFNPS: DPP-IV 56.43% at 1 mmol/L |
| Quantified Difference | The target compound achieves a higher percentage inhibition of DPP-IV, though at a much higher concentration (20 mg/mL vs. 1 mmol/L). |
| Conditions | In vitro enzyme inhibition assay at 20 mg/mL concentration. |
Why This Matters
This provides the only publicly available, peer-reviewed quantitative biological activity data for the compound, confirming its potential as a dual DPP-IV/NEP inhibitor—a highly sought-after profile in next-generation diabetes therapeutics.
- [1] Abdelhedi, O., et al. (2025). Enzymatic Hydrolysis of Porcine Blood as a Strategy to Obtain a Peptide-Rich Functional Ingredient. International Journal of Molecular Sciences, 26(20), 9863. Table 1. View Source
